3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and nitrogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact mechanism can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine
- 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZTQMBZUDIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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